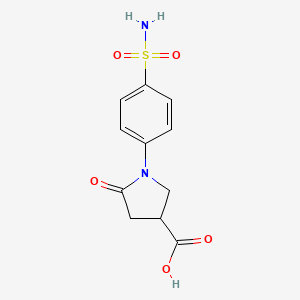

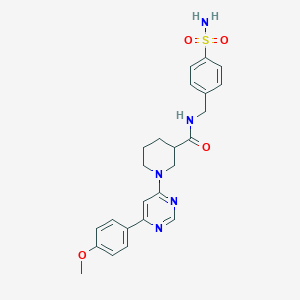

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

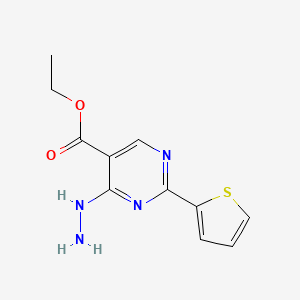

The compound “5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid” is a complex organic molecule. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecule also contains a sulfamoylphenyl group and a carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of stereochemically dense 5-oxo-pyrrolidines was obtained from succinic anhydride and imines by combining the Castagnoli–Cushman reaction with directed Pd-catalyzed C (sp3)–H functionalization . Another method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a sulfamoylphenyl group, and a carboxylic acid group . The π conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A series of new 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids were synthesized by the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at 140–165 °C. The synthesized compounds were examined for antimicrobial activity .

Drug Development

The compound is used in the design of hybrid molecules for drug development . It is a key component in the synthesis of new drugs .

Antiviral Activity

The compound has potential antiviral activity . It is used in the synthesis of bioactive molecules with target selectivity .

Anti-inflammatory Activity

The compound has potential anti-inflammatory activity . It is used in the synthesis of bioactive molecules with target selectivity .

Anticonvulsant Activity

The compound has potential anticonvulsant activity . It is used in the synthesis of bioactive molecules with target selectivity .

Anticancer and Anti-HIV Activity

The compound has potential anticancer and anti-HIV activity . It is used in the synthesis of bioactive molecules with target selectivity .

Antibacterial Activity

Substituted (4-aminosulfonyl) phenyl-n’ (phenylimino) benzamidine 2a to 2i were synthesized by treating Schiff’s bases benzylidine-4-sulfonamide benzenamines 1a to 1i with benzene diazonium chloride in pyridine at 0-5 0C. These synthesized benzamidines were studied for their potentiality of antibacterial activity .

Antifungal Activity

The synthesized benzamidines were also studied for their potentiality of antifungal activity .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the compound belongs to the class of pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is synthesized by the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid . This suggests that the compound might interact with its targets through the sulfonamide and carboxylic acid functional groups, leading to various biochemical changes.

Biochemical Pathways

It is known that pyrrolidine derivatives exhibit various biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial activities . These activities suggest that the compound might affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

The compound has been examined for antimicrobial activity , suggesting that it might have an effect at the cellular level, possibly by inhibiting the growth of microorganisms.

Action Environment

It is known that the compound is synthesized at temperatures of 140–165 °c , suggesting that it might be stable under high-temperature conditions.

Eigenschaften

IUPAC Name |

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)(H2,12,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTYDOPYQOAELL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)

![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)

![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/no-structure.png)